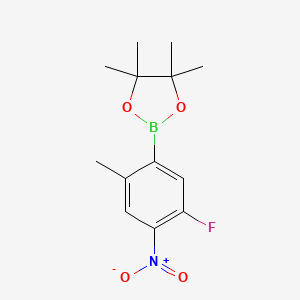

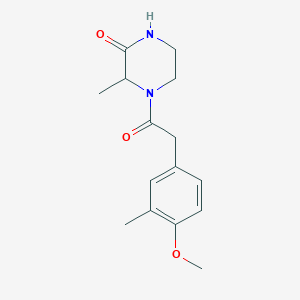

![molecular formula C15H19N3O B2371948 2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone CAS No. 866010-63-1](/img/structure/B2371948.png)

2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinazolinones, including 2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone, often involves the amidation and cyclization of 2-aminobenzoic acid derivatives . Anthranilic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones . These benzoxazinones are then treated with an ammonia solution to afford the quinazolinone derivatives .Molecular Structure Analysis

Quinazolinones are classified according to the position of the oxo group into three types: 2(1H)-quinazolinone, 4(3H)-quinazolinone, and 2,4(1H,3H)-quinazoline-dione . The 2-methyl group in substituted 4(3H)-quinazolinone is reactive, as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .Chemical Reactions Analysis

Chemical reactions of 4(3H)-quinazolinone derivatives include the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction, and other reagents .Physical And Chemical Properties Analysis

The molecular formula of 2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone is C15H19N3O, and its molecular weight is 257.337.科学的研究の応用

Quinazolinones are essential heterocyclic compounds with promising pharmaceutical and biological activities. Their derivatives exhibit various medicinal properties, including analgesic, anti-inflammatory, anticancer, and antimicrobial effects. Additionally, quinazolinones serve as valuable intermediates in organic synthesis .

Syntheses of 4 (3H)-Quinazolinones

The synthesis of quinazolinones can be classified based on the substitution patterns of the ring system:

2-Substituted-4 (3H)-Quinazolinones: The most common approach involves amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives). Here’s a simplified overview:

- Quinazolinone Formation : The benzoxazinones react with ammonia solution to yield 4 (3H)-quinazolinone derivatives .

Availability and Commercial Sources

The compound 2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone (CAS No. 866010-63-1) is available, but detailed commercial sources are not provided here. Researchers interested in obtaining this compound should inquire with chemical suppliers .

将来の方向性

Quinazolinones, including 2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone, have shown promising biological properties, making them valuable intermediates in organic synthesis . Future research could focus on creating new derivatives from 4(3H)-quinazolinone and testing their antibacterial or antifungal effects .

特性

IUPAC Name |

2-[(2-methylpiperidin-1-yl)methyl]-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-11-6-4-5-9-18(11)10-14-16-13-8-3-2-7-12(13)15(19)17-14/h2-3,7-8,11H,4-6,9-10H2,1H3,(H,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOQEMGETRXOTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=NC3=CC=CC=C3C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2371865.png)

![4-[2-(Trifluoroacetyl)hydrazino]benzoic acid](/img/structure/B2371866.png)

![5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2371869.png)

![1-[3-(2-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2371875.png)

![ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2371876.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol](/img/structure/B2371881.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohexanesulfonamide](/img/structure/B2371885.png)

![2-benzyl-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2371888.png)